molecular formula C14H16N2O2S B13222213 1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-23-8

1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B13222213
CAS No.: 1283109-23-8
M. Wt: 276.36 g/mol
InChI Key: JRLHPQALTCDTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C₁₄H₁₆N₂O₂S It is characterized by the presence of an azetidine ring, a benzothiazole moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors such as β-amino acids or azetidinones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
  • 1-(4-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
  • 1-(4-Propyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Uniqueness

1-(4-Isopropyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1283109-23-8

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

1-(4-propan-2-yl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

InChI

InChI=1S/C14H16N2O2S/c1-8(2)10-4-3-5-11-12(10)15-14(19-11)16-6-9(7-16)13(17)18/h3-5,8-9H,6-7H2,1-2H3,(H,17,18)

InChI Key

JRLHPQALTCDTEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.